molecular formula C19H19ClN4O3S2 B2497730 5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-8,9-dimethoxy-3-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-2-one CAS No. 1024618-15-2

5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-8,9-dimethoxy-3-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-2-one

Cat. No.: B2497730
CAS No.: 1024618-15-2
M. Wt: 450.96
InChI Key: BBEVBOKKUVKBCI-UHFFFAOYSA-N
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Description

5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-8,9-dimethoxy-3-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-2-one is a complex organic compound that features a unique combination of thiazole and quinazoline rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-8,9-dimethoxy-3-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-2-one typically involves multiple steps, starting with the preparation of the thiazole and quinazoline intermediates. The thiazole ring can be synthesized through the condensation of α-aminonitriles with carbon disulfide, followed by cyclization . The quinazoline ring is often prepared via the reaction of anthranilic acid derivatives with formamide . The final step involves the coupling of these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-8,9-dimethoxy-3-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-8,9-dimethoxy-3-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-8,9-dimethoxy-3-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-2-one involves its interaction with specific molecular targets and pathways. The thiazole and quinazoline rings are known to interact with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

IUPAC Name

5-[(2-chloro-1,3-thiazol-4-yl)methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S2/c1-9(2)15-17(25)23-16-11-5-13(26-3)14(27-4)6-12(11)22-19(24(15)16)29-8-10-7-28-18(20)21-10/h5-7,9,15H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEVBOKKUVKBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CSC(=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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